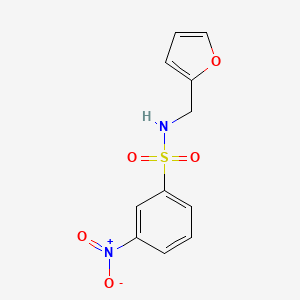![molecular formula C24H28N4O2S B2913690 1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 890639-31-3](/img/structure/B2913690.png)
1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic compound of significant interest in both chemical and pharmaceutical research. This article delves into various aspects of this compound, from its preparation methods to its scientific applications.
准备方法
Synthetic routes and reaction conditions: : The preparation of this compound typically involves multi-step organic synthesis. Key steps may include nucleophilic substitution, cyclization, and reductive amination. Specific reaction conditions can vary, but common methods might involve the use of catalysts like palladium, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). For instance, starting materials like 1-(2-morpholinoethyl)-1H-benzo[d]imidazole can be reacted with 3-(methylthio)phenyl-4-pyrrolidin-2-one under controlled temperature and pressure conditions to yield the desired product.
Industrial production methods: : On an industrial scale, the production process must be cost-effective and scalable. Automated synthesis machinery and high-throughput techniques could be employed to streamline the process. Ensuring consistency in reaction conditions and purity of reagents is crucial for successful large-scale synthesis.
化学反应分析
Types of reactions it undergoes
Oxidation: : This compound can undergo oxidation to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions may be used to simplify the molecular structure or remove particular functional groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, altering specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substituents: : Halides (Cl, Br), alkyl groups
Major products formed from these reactions: : The resulting products depend on the reaction type, but they often include derivatives with modified chemical and physical properties, such as increased reactivity or altered solubility.
科学研究应用
1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has found applications across various scientific fields:
Chemistry: : Used as a reactant or intermediate in organic synthesis.
Biology: : Its interactions with biological molecules are studied to understand binding affinities and reaction mechanisms.
Medicine: : Investigated for potential therapeutic uses, including its role as an inhibitor or modulator in biochemical pathways.
Industry: : Utilized in the development of new materials or as a component in specialty chemicals.
作用机制
The mechanism of action for this compound can be complex, involving multiple molecular targets and pathways. For example, in medicinal chemistry, it might inhibit specific enzymes by binding to their active sites, thereby modulating biochemical reactions within cells. Pathways influenced by this compound could include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Compared to other compounds with similar structures, such as other benzimidazole or pyrrolidinone derivatives, 1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one stands out due to its unique combination of functional groups. This uniqueness could translate to distinct chemical properties or biological activities.
List of similar compounds
1-(2-benzimidazolyl)-4-pyrrolidinone
1-(3-methylthiophenyl)-2-pyrrolidinone
1-(2-morpholinoethyl)-1H-benzimidazole
This detailed exploration highlights the multifaceted nature of this compound and its significance in various scientific domains
属性
IUPAC Name |
1-(3-methylsulfanylphenyl)-4-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-31-20-6-4-5-19(16-20)28-17-18(15-23(28)29)24-25-21-7-2-3-8-22(21)27(24)10-9-26-11-13-30-14-12-26/h2-8,16,18H,9-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDBGKKTSDQKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
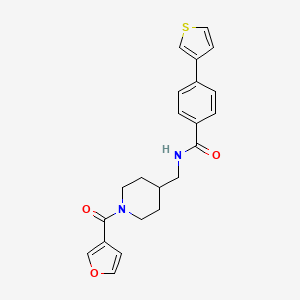
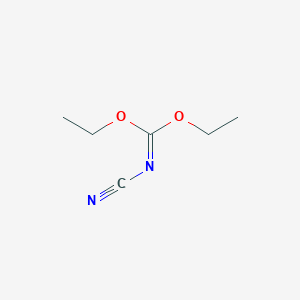

![N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2913614.png)
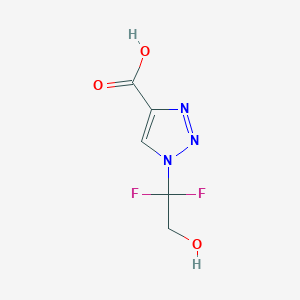
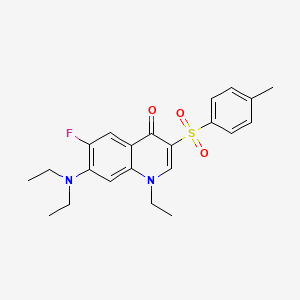

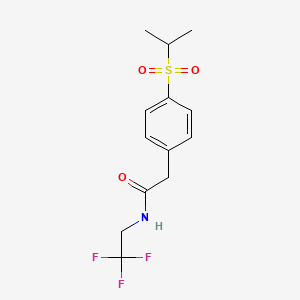
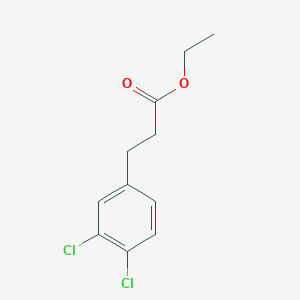
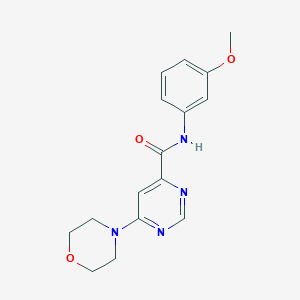
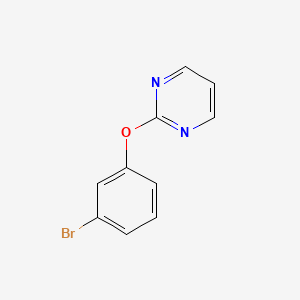
![4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2913629.png)
